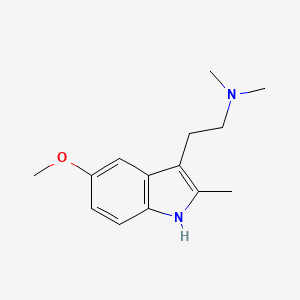

Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-

Description

The compound Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- (IUPAC: 3-[2-(dimethylamino)ethyl]-5-methoxy-2-methyl-1H-indole) is a substituted indole derivative characterized by three key functional groups:

- Methoxy group at position 3.

- Methyl group at position 2.

- 2-(Dimethylamino)ethyl chain at position 3.

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-12(7-8-16(2)3)13-9-11(17-4)5-6-14(13)15-10/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEHBQPPDDGCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217627 | |

| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67292-68-6 | |

| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67292-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2,N,N-trimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067292686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2,N,N-TRIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ2CCP18I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization and Alkylation Strategies

The synthesis often begins with constructing the indole scaffold. A common approach involves Fischer indole synthesis or cyclization of hydrazine derivatives with aldehydes. For example:

- Step 1 : Reaction of 4-hydrazino-N-methylbenzenesulfonamide hydrochloride with 4-dimethylaminobutyraldehyde diethyl acetal in acidic conditions (2N HCl) forms the indole intermediate.

- Step 2 : Alkylation at the 3-position is achieved using polyphosphoric acid ester in dichloromethane at 35–40°C, followed by basification and extraction.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 2N HCl, 25–30°C, 2h | 70–75% | 85–90% |

| 2 | Polyphosphoric ester, CH₂Cl₂, 35–40°C | 60–65% | 92–95% |

Introduction of the 5-methoxy and 2-methyl groups requires selective substitution:

- Methoxy Group : Methoxylation is performed via nucleophilic aromatic substitution using NaOMe or Cu-mediated coupling under reflux.

- Methyl Group : Friedel-Crafts alkylation with methyl iodide or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C.

- Methoxylation at the 5-position typically achieves 80–85% yield in ethanol/water mixtures.

- Methylation at the 2-position shows lower yields (~60%) due to steric hindrance.

Side-Chain Modification: Dimethylaminoethyl Group

The 3-(2-(dimethylamino)ethyl) side chain is introduced via:

- Mannich Reaction : Condensation of indole with dimethylamine and formaldehyde in acetic acid.

- Reductive Amination : Using LiAlH₄ to reduce nitrile intermediates to amines.

| Method | Conditions | Yield | Notes |

|---|---|---|---|

| Mannich Reaction | AcOH, 50°C, 4h | 70% | Requires purification via column chromatography |

| Reductive Amination | LiAlH₄, THF, 85°C | 65% | Risk of over-reduction; exothermic |

Purification and Crystallization

Final purification is critical for pharmaceutical-grade synthesis:

- Column Chromatography : Silica gel (60–100 mesh) with ethyl acetate/hexane eluents removes impurities.

- Crystallization : Acetone or ethanol recrystallization enhances purity to >98%.

| Method | Solvent System | Final Purity |

|---|---|---|

| Column Chromatography | 70% EtOAc/Hexane | 95% |

| Crystallization | Acetone | 98.5% |

Challenges and Innovations

- Regioselectivity : Achieving precise substitution at the 2- and 5-positions remains challenging. Microwave-assisted synthesis has been explored to improve reaction rates.

- Green Chemistry : Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights structural similarities and differences between the target compound and related indole derivatives:

Pharmacological and Physicochemical Properties

- Target Compound: The dimethylaminoethyl group may enhance solubility and enable interactions with biological targets (e.g., receptors or enzymes). The methyl group at position 2 could sterically hinder metabolic degradation, improving stability .

-

- Demonstrates anti-inflammatory activity via cyclooxygenase (COX) inhibition.

- Carboxylic acid group at position 3 facilitates binding to COX active sites.

- 5-Methoxytryptamine (): Acts as a serotonin precursor; lacks the methyl and dimethylaminoethyl groups, reducing lipophilicity compared to the target compound.

- M64HCl (): A water-soluble FAK activator with a morpholino group; the trifluoromethyl substituent enhances metabolic stability.

Data Tables

Table 1: Key Substituent Effects on Bioactivity

Table 2: Analytical Data for Selected Compounds

Research Implications and Gaps

- Comparative studies with indomethacin () could elucidate whether the dimethylaminoethyl group confers anti-inflammatory activity without carboxylic acid-related side effects.

Biological Activity

Indole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- is particularly notable for its potential applications in pharmacology, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound by examining its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indole core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Substituents :

- A dimethylaminoethyl group at the 3-position.

- A methoxy group at the 5-position.

- A methyl group at the 2-position.

These structural features contribute to its unique chemical and biological properties, influencing its interaction with various molecular targets such as enzymes and receptors.

The biological activity of indole derivatives often involves interactions with specific molecular targets:

- Enzyme Inhibition : Indole compounds can inhibit enzymes involved in critical biological pathways. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .

- Receptor Modulation : The dimethylaminoethyl group may enhance binding affinity to neurotransmitter receptors, potentially influencing mood regulation and neuroprotection.

Antiviral Properties

Research indicates that indole derivatives exhibit antiviral activity against various viral strains. Their mechanism typically involves the inhibition of viral replication through interference with viral enzymes or host cell pathways.

Anticancer Activity

Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl- has shown promise in cancer research:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, it has been noted for its selective inhibition of COX-2 expression in cancer models .

Antimicrobial Effects

The compound also displays antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various indole derivatives, including those similar to Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-. Compounds were tested for their ability to inhibit COX enzymes, showing significant anti-inflammatory effects compared to standard drugs like indomethacin .

- Gastro-protective Effects : Another investigation highlighted the gastro-protective properties of certain indole derivatives against ethanol-induced gastric ulcers. The pre-treatment with specific compounds resulted in reduced ulcer indices and enhanced gastric mucus production, indicating their potential as therapeutic agents for gastrointestinal protection .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methylindole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling indole derivatives with dimethylaminoethyl groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, demonstrates a CuAAC-based synthesis of a structurally similar indole derivative (5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) using PEG-400/DMF as solvent and CuI as a catalyst . Optimization typically involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates.

- Catalyst loading : CuI at 10–20 mol% balances reaction efficiency and byproduct formation.

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is effective for purification .

Q. How are spectral characterization techniques (e.g., NMR, HRMS) applied to confirm the structure of this compound?

Methodological Answer: Key spectral data include:

- ¹H NMR : Signals for the dimethylamino group (δ ~2.2–2.4 ppm, singlet), methoxy group (δ ~3.8 ppm, singlet), and indole NH (δ ~10–12 ppm, broad). and highlight the use of ¹H/¹³C NMR and ¹⁹F NMR to resolve substituent positions and confirm regioselectivity .

- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS) validates molecular formula. For example, reports a mass accuracy of ±0.5 ppm for a related indole derivative .

- TLC : Used to monitor reaction progress and purity (Rf values in specific solvent systems) .

Q. What are the stability considerations for storing 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methylindole?

Methodological Answer:

- Light sensitivity : Indole derivatives are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .

- Temperature : Long-term storage at –20°C minimizes decomposition. notes that similar compounds (e.g., 5-methoxytryptamine) require refrigeration to prevent oxidation .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy or dimethylamino groups .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) enhance the bioactivity of this indole derivative?

Methodological Answer: and suggest strategies for functionalizing the indole core:

- Phosphonate introduction : Replace the methoxy group with diethyl phosphonate to improve metabolic stability (e.g., ’s synthesis of diethyl (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)phosphonate) .

- Heterocyclic fusion : Attach imidazole or thiazole rings (e.g., via TDAE-mediated coupling, as in ) to modulate receptor binding .

- Bioisosteric replacement : Substitute the dimethylaminoethyl group with pyrrolidinyl or piperazinyl moieties to alter pharmacokinetics .

Q. How do researchers resolve contradictions in spectral data for structurally similar indole derivatives?

Methodological Answer: Discrepancies often arise from:

- Regioisomerism : Use NOESY or COSY NMR to distinguish between substituent positions (e.g., 5-methoxy vs. 6-methoxy isomers, as in ) .

- Tautomerism : X-ray crystallography (e.g., ) resolves ambiguities in keto-enol or indole tautomeric forms .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility in dimethylaminoethyl side chains .

Q. What computational methods are used to predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with 5-HT₁A/₂A receptors. notes that 5-MeO-DMT (a structurally related tryptamine) shows high affinity for 5-HT receptors, guiding target prioritization .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

- QSAR : Quantitative structure-activity relationship models correlate substituent electronic properties (e.g., Hammett σ values) with binding data .

Q. How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions. demonstrates acetic acid-mediated cyclization to stabilize intermediates .

- Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., CuAAC reactions in ) .

- Catalyst screening : Test alternatives to CuI (e.g., Ru-based catalysts) for higher regioselectivity .

Q. What are the toxicological implications of 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methylindole in preclinical studies?

Methodological Answer: reports acute toxicity data for a related compound (LD₅₀ = 400 mg/kg subcutaneously in mice), highlighting:

- Dose optimization : Start with ≤10% of LD₅₀ for in vivo studies.

- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) .

- Cardiotoxicity assays : Patch-clamp electrophysiology evaluates hERG channel inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.